molecular formula C24H21N5O2 B11976705 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide CAS No. 303106-48-1

5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11976705
CAS No.: 303106-48-1
M. Wt: 411.5 g/mol
InChI Key: YUTQFMRMQMKDJR-CVKSISIWSA-N
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Description

5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and a carbohydrazide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the 4-Methylbenzyl Group: This step often involves the use of a Williamson ether synthesis, where the phenol group is reacted with 4-methylbenzyl chloride in the presence of a base.

    Formation of the Carbohydrazide Group: This can be achieved by reacting the intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the methyl group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide exerts its effects is complex and involves multiple molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide: shares similarities with other pyrazole derivatives and carbohydrazides.

    Unique Features:

List of Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Carbohydrazides: Molecules containing the carbohydrazide functional group but lacking the pyridine or methylbenzyl components.

This detailed article provides a comprehensive overview of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

303106-48-1

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H21N5O2/c1-17-5-7-18(8-6-17)16-31-21-11-9-19(10-12-21)22-14-23(28-27-22)24(30)29-26-15-20-4-2-3-13-25-20/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+

InChI Key

YUTQFMRMQMKDJR-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

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